3-Indolyl--D-glucuronideCyclohexylammoniumsalt
Overview
Description
3-Indolyl–D-glucuronideCyclohexylammoniumsalt: is a chemical compound with the molecular formula C20H28N2O7 and a molecular weight of 408.45 g/mol . It is a white to off-white solid that is hygroscopic and should be stored under inert atmosphere at -20°C . This compound is primarily used as a substrate in various biochemical assays and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Indolyl–D-glucuronideCyclohexylammoniumsalt typically involves the reaction of indole derivatives with glucuronic acid derivatives under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the glucuronide linkage . The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of 3-Indolyl–D-glucuronideCyclohexylammoniumsalt may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 3-Indolyl–D-glucuronideCyclohexylammoniumsalt undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The glucuronide linkage can be reduced under specific conditions to yield the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a catalyst.
Major Products Formed:
Oxidation: Indoxyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
3-Indolyl–D-glucuronideCyclohexylammoniumsalt is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a substrate in enzymatic assays to study glucuronidation reactions.
Biology: Employed in cell culture studies to investigate the metabolism of indole derivatives.
Medicine: Utilized in drug development research to evaluate the pharmacokinetics and pharmacodynamics of glucuronide conjugates.
Industry: Applied in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Indolyl–D-glucuronideCyclohexylammoniumsalt involves its interaction with specific enzymes and molecular targets. The compound is metabolized by glucuronidase enzymes, leading to the release of the active indole moiety. This indole derivative can then interact with various cellular pathways, including those involved in signal transduction and gene expression . The exact molecular targets and pathways may vary depending on the specific application and experimental conditions .
Comparison with Similar Compounds
- Indoxyl β-D-glucuronide cyclohexylammonium salt
- 3-Indolyl-β-D-glucuronide (cyclohexanamine)
Comparison: 3-Indolyl–D-glucuronideCyclohexylammoniumsalt is unique due to its specific glucuronide linkage and the presence of the cyclohexylammonium salt. This structural feature enhances its solubility and stability compared to other similar compounds. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile substrate for biochemical assays and research applications .
Properties
IUPAC Name |
cyclohexanamine;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7.C6H13N/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8;7-6-4-2-1-3-5-6/h1-5,9-12,14-18H,(H,19,20);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIPNZMTCTUCAX-CYRSAHDMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216971-58-3 | |
Record name | β-D-Glucopyranosiduronic acid, 1H-indol-3-yl, compd. with cyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216971-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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